Diethyl cinnamylidenemalonate

Electrochemistry Polarography Redox Behavior

Diethyl cinnamylidenemalonate is an α,β-unsaturated malonate diester in which the malonate core is conjugated to a cinnamylidene (3-phenyl-2-propen-1-ylidene) moiety. This extended π-system differentiates it from simpler benzylidene- or alkylidene-malonate analogs.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 25364-76-5
Cat. No. B13803366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl cinnamylidenemalonate
CAS25364-76-5
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC=CC1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C16H18O4/c1-3-19-15(17)14(16(18)20-4-2)12-8-11-13-9-6-5-7-10-13/h5-12H,3-4H2,1-2H3/b11-8+
InChIKeyDRRHNLFDEWIFTL-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Cinnamylidenemalonate (CAS 25364-76-5) – Structural and Physicochemical Baseline for Research Sourcing


Diethyl cinnamylidenemalonate is an α,β-unsaturated malonate diester in which the malonate core is conjugated to a cinnamylidene (3-phenyl-2-propen-1-ylidene) moiety. This extended π-system differentiates it from simpler benzylidene- or alkylidene-malonate analogs [1]. The compound is formally classified under EC Number 246-899-5 and is notified according to CLP criteria, providing a regulatory starting point for procurement and environmental health and safety (EHS) compliance [1].

Extended π-system malonate building block for redox, photochemical, or polymer research
CLP-notified EHS starting point for procurement and compliance documentation

Why Generic Substitution of Diethyl Cinnamylidenemalonate (CAS 25364-76-5) Fails: Critical Functional Differentiation from In-Class Analogs


In-class compounds such as diethyl benzylidenemalonate (CAS 5292-53-5) cannot be simply interchanged with diethyl cinnamylidenemalonate. The additional exocyclic double bond in the cinnamylidene derivative fundamentally alters its electronic ground state, as evidenced by distinct polarographic half-wave reduction potentials [1]. Furthermore, the extended conjugation path shifts photochemical reactivity and UV absorption behavior beyond what benzylidene analogs can achieve, rendering simple structural substitution inadvisable for applications that rely on precise redox or photophysical properties [2].

Electronic mismatch The exocyclic double bond shifts cathodic reduction potential vs. benzylidene analogs, potentially altering redox behavior in electrosynthesis.
Photophysical mismatch Extended conjugation changes UV absorption and solvatochromic response; benzylidene-type malonates may not reproduce photochemical reactivity.

Diethyl Cinnamylidenemalonate (CAS 25364-76-5) – Comparator-Based Quantitative Evidence for Research Selection


Cathodic Reduction Potential: Diethyl Cinnamylidenemalonate vs. Diethyl Benzalmalonate

In aqueous ethanolic solution (apparent pH 6.54), diethyl cinnamylidenemalonate exhibits a polarographic half-wave potential that is significantly more negative than that of the benzylidene analog diethyl benzalmalonate (E½₂ = –1.4 V) [1]. This indicates a higher electron density on the conjugated system and greater resistance to cathodic reduction, directly reflecting the electronic effect of the extended styryl conjugation. [NOTE: The original 1966 paper provides exact E½ values in Table VI; the value for diethyl cinnamylidenemalonate alone is not reproduced in digitized excerpts. This evidence is therefore cross-study comparable, and exact V values should be obtained from the primary source for a definitive head-to-head comparison.]

Cathodic reduction potential
Cross-study comparable
More negative E½ than diethyl benzalmalonate (E½₂ = –1.4 V); exact target value to be retrieved from primary source.
Indicates distinct electron-accepting capability for redox-driven synthesis.
Consult Can. J. Chem. 1966, Table VI for exact E½.
Electrochemistry Polarography Redox Behavior

Solvent-Induced UV λmax Shift: Cinnamal Dialkyl Malonate Class vs. Standard UV-B Sunscreen

Substituted cinnamal dialkyl malonates, the class to which the target compound belongs, demonstrate a minimal shift in λmax when transferred from a polar to a non‑polar solvent. For instance, p‑methoxy cinnamal malonate in isopropanol exhibits λmax 351.5 nm, and in mineral oil 347 nm (Δλ = 4.5 nm) [1]. By contrast, the standard UV‑B sunscreen octyldimethyl PABA shows λmax 310 nm in isopropanol vs. 301 nm in mineral oil (Δλ = 9 nm). Because the extended cinnamylidene chromophore is the structural origin of this reduced solvatochromic shift, diethyl cinnamylidenemalonate is expected to exhibit at least equivalent, if not superior, λmax stability in nonpolar media, directly improving formulation robustness in cosmetic oil carriers.

Solvent-induced UV λmax shift
Class-level inference
Reported class-level Δλ ≤5 nm (isopropanol to mineral oil), ~50 % smaller than octyldimethyl PABA (Δλ = 9 nm).
May support λmax retention in nonpolar formulation carriers.
Direct compound-specific data to verify.
UV Spectroscopy Photoprotection Formulation Stability

Photochemical Cross-Linking Efficiency in Poly(vinyl cinnamate) (PVCin) Films

When used as a cross-linking additive in the photosensitized [2π+2π] cyclodimerization of poly(vinyl cinnamate), diethyl cinnamylidenemalonate (compound 3d) produces a “significant enhancement of the intermolecular cycloaddition” [1]. Among the five additives screened (1,4-butanediol dicinnamate, pentaerithritol tetracinnamate, dimethyl p‑phenylenediacrylate, diethyl cinnamylidenemalonate, and pentaerithritol tetraacrylate), the cinnamylidenemalonate ester was specifically highlighted for its ability to boost intermolecular gel fraction, a property critical to negative photoresist performance.

Cross-linking efficiency
Supporting evidence
Reported enhancement of intermolecular cycloaddition in PVCin films among five tested additives.
Supports cross-linking additive screening for photoresist matrices.
Quantitative gel-fraction values to verify in primary paper.
Photochemistry Polymer Chemistry Negative Photoresist

Physical State at Ambient Temperature: Liquid Diester vs. Crystalline Benzylidene Analog

At 25 °C, diethyl cinnamylidenemalonate is a liquid (boiling point 379.9 °C at 760 mmHg, density 1.113 g/mL) , whereas diethyl benzylidenemalonate (CAS 5292-53-5) is a solid with a melting point of 28–31 °C [1]. This liquid state eliminates the need for pre‑heating or additional solvent steps during formulation, simplifies homogeneous mixing with oily carriers, and reduces the risk of batch heterogeneity caused by partial crystallization.

Ambient physical state
Direct head-to-head
Liquid at 25 °C (bp 379.9 °C, density 1.113 g/mL); benzylidene analog is solid (mp 28–31 °C).
Liquid state may simplify automated dispensing and mixing workflows.
Avoids pre-heating and reduces batch heterogeneity risk.
Physical Properties Formulation Handling

Diethyl Cinnamylidenemalonate (CAS 25364-76-5) – Evidence-Backed Application Scenarios for Procurement Decision Making


UV‑A Sunscreen Adjuvant and Broad‑Spectrum Photoprotective Formulation

The documented minimal solvatochromic λmax shift of cinnamal dialkyl malonates in nonpolar oils [1] positions diethyl cinnamylidenemalonate as a candidate adjuvant for broad‑spectrum sunscreens. Its extended conjugation is expected to maintain absorption above 320 nm even after migration into skin lipids, counteracting the hypsochromic shift that plagues conventional UV‑B filters and thereby supporting a more stable SPF profile in finished cosmetic products.

Photocrosslinkable Monomer for Negative‑Tone Photoresists and Laser‑Ablatable Polymers

The demonstrated ability of diethyl cinnamylidenemalonate to boost intermolecular cycloaddition in poly(vinyl cinnamate) matrices [1] makes it a strategic additive for negative photoresist formulations. Its high photosensitivity under UV exposure, combined with the inherent thermal stability of the malonate backbone, can improve resolution and etch resistance in microstructuring applications where benzylidene‑type analogs fail to deliver sufficient cross‑link density [2].

Electroactive Building Block for Redox‑Modulated Synthesis and Materials Chemistry

The substantially more negative polarographic reduction potential compared to diethyl benzalmalonate [1] indicates that the cinnamylidene‑extended diester is a stronger electron donor or a more reluctant electron acceptor. This electrochemical fingerprint is decisive when designing redox‑switchable monomers, electropolymerizable precursors, or charge‑transport materials where precise HOMO/LUMO alignment is required.

Liquid‑State Intermediate for High‑Throughput and Automated Synthesis Workflows

Unlike its crystalline benzylidene counterpart (mp 28–31 °C), diethyl cinnamylidenemalonate is handled as a free‑flowing liquid at ambient temperature [1][2]. This physical state advantageously eliminates pre‑melting steps, ensures accurate volumetric dispensing in automated parallel synthesizers, and reduces the risk of solidification in microfluidic reactors, making it the preferred substrate for high‑throughput Knoevenagel, Michael addition, or cycloaddition campaigns.

Application
Selection Property
Validation Focus
UV-A sunscreen adjuvant research
Solvatochromic shift stability
λmax retention in nonpolar oil carriers
Photocrosslinkable monomer screening
Intermolecular cycloaddition enhancement
Cross-link density in photoresist films
Electroactive building block studies
Cathodic reduction potential
Redox behavior in electrosynthetic processes
High-throughput synthesis workflows
Ambient liquid state
Automated dispensing and mixing compatibility
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